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molecular formula C12H10O2 B1197348 2-Phenoxyphenol CAS No. 2417-10-9

2-Phenoxyphenol

Cat. No. B1197348
M. Wt: 186.21 g/mol
InChI Key: KDTZBYPBMTXCSO-UHFFFAOYSA-N
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Patent
US03950437

Procedure details

The procedure of Example 21 was repeated, except diphenyl ether was used in place of 4-methyl anisole and perisobutyric acid (used as 20% acetone solution) was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 98.5%, the conversion of diphenyl ether was 8.28% and there were produced 4.15g of 2-hydroxydiphenyl ether and 2.04g of 4-hydroxydiphenyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OO)(=[O:16])C>CC(C)=O>[CH:11]1[CH:10]=[CH:9][C:8]([O:7][C:1]2[C:2]([OH:16])=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:13][CH:12]=1.[CH:11]1[CH:10]=[CH:9][C:8]([O:7][C:1]2[CH:2]=[CH:3][C:4]([OH:16])=[CH:5][CH:6]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)OC2=CC=CC=C2O
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
Name
Type
product
Smiles
C1=CC=C(C=C1)OC2=CC=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03950437

Procedure details

The procedure of Example 21 was repeated, except diphenyl ether was used in place of 4-methyl anisole and perisobutyric acid (used as 20% acetone solution) was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 98.5%, the conversion of diphenyl ether was 8.28% and there were produced 4.15g of 2-hydroxydiphenyl ether and 2.04g of 4-hydroxydiphenyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OO)(=[O:16])C>CC(C)=O>[CH:11]1[CH:10]=[CH:9][C:8]([O:7][C:1]2[C:2]([OH:16])=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:13][CH:12]=1.[CH:11]1[CH:10]=[CH:9][C:8]([O:7][C:1]2[CH:2]=[CH:3][C:4]([OH:16])=[CH:5][CH:6]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)OC2=CC=CC=C2O
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
Name
Type
product
Smiles
C1=CC=C(C=C1)OC2=CC=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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